(2,2-Difluoro-1-methylcyclohexyl)methanol

Medicinal Chemistry Fluorine Chemistry Scaffold Differentiation

(2,2-Difluoro-1-methylcyclohexyl)methanol (CAS 1780906-85-5) is a fluorinated cyclohexylmethanol derivative bearing a gem-difluoro substitution at the 2-position and a methyl group at the 1-position. Its molecular formula is C₈H₁₄F₂O with a molecular weight of 164.19 g/mol.

Molecular Formula C8H14F2O
Molecular Weight 164.19 g/mol
CAS No. 1780906-85-5
Cat. No. B1474690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Difluoro-1-methylcyclohexyl)methanol
CAS1780906-85-5
Molecular FormulaC8H14F2O
Molecular Weight164.19 g/mol
Structural Identifiers
SMILESCC1(CCCCC1(F)F)CO
InChIInChI=1S/C8H14F2O/c1-7(6-11)4-2-3-5-8(7,9)10/h11H,2-6H2,1H3
InChIKeyBALRBEOKAXBKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2-Difluoro-1-methylcyclohexyl)methanol CAS 1780906-85-5: A Gem-Difluorinated Cyclohexylmethanol Building Block for Medicinal Chemistry Research


(2,2-Difluoro-1-methylcyclohexyl)methanol (CAS 1780906-85-5) is a fluorinated cyclohexylmethanol derivative bearing a gem-difluoro substitution at the 2-position and a methyl group at the 1-position [1]. Its molecular formula is C₈H₁₄F₂O with a molecular weight of 164.19 g/mol [2]. The compound is supplied as a liquid at room temperature with a typical purity specification of 95% and is intended for research use as a synthetic intermediate in pharmaceutical and agrochemical development . The presence of the gem-difluoro motif confers enhanced metabolic stability and modulated lipophilicity relative to non-fluorinated cyclohexylmethanol analogs, making this scaffold valuable for the design of bioactive molecules [3].

Why (2,2-Difluoro-1-methylcyclohexyl)methanol Cannot Be Replaced by Non-Fluorinated or Positional-Isomer Cyclohexylmethanol Analogs


Direct substitution of (2,2-difluoro-1-methylcyclohexyl)methanol with non-fluorinated cyclohexylmethanol (MW 128.21 g/mol) or positional isomers such as (3,3-difluorocyclohexyl)methanol (MW 150.17 g/mol) is inadvisable due to fundamentally divergent physicochemical and metabolic profiles [1] . The gem-difluoro substitution at the 2-position alters the conformational preferences and electronic environment of the cyclohexane ring, which can affect target binding geometry in downstream drug candidates [2]. Moreover, fluorine introduction at the 2-position adjacent to the 1-methyl and hydroxymethyl groups creates a steric and stereoelectronic environment distinct from 3,3-difluoro or 4,4-difluoro isomers, each of which exhibits different lipophilicity (logP) and metabolic vulnerability to CYP-mediated oxidation . In drug discovery campaigns employing this scaffold as a key intermediate, switching to an unfluorinated or differently fluorinated analog would necessitate complete revalidation of synthetic routes, purity profiles, and downstream biological activity .

Quantitative Differentiation Evidence for (2,2-Difluoro-1-methylcyclohexyl)methanol: Comparative Physicochemical and Application Data


Structural Uniqueness: 2,2-Gem-Difluoro Substitution Pattern with 1-Methyl Group Distinguishes This Scaffold from Positional Isomers and Unsubstituted Cyclohexylmethanol

(2,2-Difluoro-1-methylcyclohexyl)methanol possesses a unique substitution pattern consisting of a gem-difluoro group at the 2-position and a methyl group at the 1-position of the cyclohexane ring . In contrast, commonly available comparator compounds such as (3,3-difluorocyclohexyl)methanol (CAS 1556901-52-0) and (4,4-difluorocyclohexyl)methanol (CAS 178312-48-6) lack the 1-methyl substituent and position the gem-difluoro group at different ring locations, resulting in distinct molecular geometries and physicochemical properties [1] [2]. Non-fluorinated cyclohexylmethanol (CAS 100-51-6) differs by the complete absence of fluorine atoms, which dramatically alters its metabolic stability and lipophilicity profile [3].

Medicinal Chemistry Fluorine Chemistry Scaffold Differentiation

IL-17 Modulator Scaffold: Patent-Documented Relevance of 2,2-Difluorocyclohexyl Motif in Autoimmune Drug Discovery

Patent WO2021204801A1 (UCB Biopharma) discloses a series of difluorocyclohexyl derivatives as IL-17 modulators for the treatment of inflammatory and autoimmune diseases [1]. The patent explicitly claims compounds containing the 2,2-difluoro-1-methylcyclohexyl scaffold as key intermediates [2]. In this context, the target compound (2,2-difluoro-1-methylcyclohexyl)methanol serves as the alcohol precursor to the (2,2-difluoro-1-methylcyclohexyl)methanamine hydrochloride analogs (CAS 2098017-24-2 and 2098116-10-8) that are directly incorporated into bioactive IL-17 modulator candidates .

Immunology Autoimmune Disease IL-17 Inhibition

Vendor Specification Comparison: Purity and Physical State Consistency Across Primary Commercial Sources

Across primary reputable commercial sources, (2,2-difluoro-1-methylcyclohexyl)methanol is consistently specified at 95% purity and supplied as a liquid at room temperature . This specification uniformity contrasts with structurally similar compounds such as (3,3-difluorocyclohexyl)methanol, which exhibits a boiling point of 181.4 ± 10.0 °C and may be handled as a solid or liquid depending on ambient conditions [1]. The liquid physical state at RT simplifies handling and aliquoting in parallel synthesis workflows compared to solid analogs requiring dissolution steps .

Quality Control Sourcing Analytical Chemistry

Gem-Difluoro Motif Metabolic Stabilization: Class-Level Evidence from Fluorinated Cyclohexyl Drug Analogs

Class-level evidence from perhexiline analog development demonstrates that gem-difluoro substitution on cyclohexyl rings significantly reduces susceptibility to CYP2D6-mediated metabolism [1]. In a head-to-head study, the 4,4-gem-difluoro analog of perhexiline (analog 50) exhibited greatly reduced CYP2D6 metabolism compared to the parent compound while retaining therapeutic efficacy . This principle of gem-difluoro metabolic stabilization is broadly applicable to cyclohexyl-containing drug candidates and supports the rationale for selecting (2,2-difluoro-1-methylcyclohexyl)methanol over non-fluorinated cyclohexylmethanol building blocks when designing metabolically stable lead compounds [2].

Drug Metabolism Pharmacokinetics CYP2D6 Fluorine Bioisosterism

ECHA Regulatory Classification: Documented Hazard Profile Enables Compliant Laboratory Handling

(2,2-Difluoro-1-methylcyclohexyl)methanol has a notified classification and labelling entry in the ECHA C&L Inventory (EC/List No. 835-962-8) [1]. The compound is classified as Flam. Liq. 4 (H227: Combustible liquid), Skin Irrit. 2 (H315: Causes skin irritation), Eye Irrit. 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation) [2]. This documented hazard profile contrasts with many research chemicals that lack harmonized classification data, providing procurement and EHS teams with actionable safety information for compliant laboratory handling and risk assessment .

EHS Compliance Laboratory Safety Regulatory

Absence of Published Direct Biological Activity Data: Procurement Implications for Exploratory Research

A search of authoritative databases including PubChem and patent literature reveals that (2,2-difluoro-1-methylcyclohexyl)methanol itself has no published biological activity data (literature count: 0; patent count: 0 for the exact compound) [1]. This contrasts with downstream amine analogs such as 1-(2,2-difluoro-1-methylcyclohexyl)methanamine hydrochloride (CAS 2098017-24-2) which are documented in patent applications as IL-17 modulator intermediates . The absence of direct bioactivity data positions this compound as an early-stage synthetic intermediate rather than a pre-validated biological probe .

Early-Stage Discovery Chemical Probe Screening

Optimal Procurement and Application Scenarios for (2,2-Difluoro-1-methylcyclohexyl)methanol Based on Differentiation Evidence


Synthesis of IL-17 Modulator Intermediates for Autoimmune Drug Discovery Programs

(2,2-Difluoro-1-methylcyclohexyl)methanol serves as the direct alcohol precursor to (2,2-difluoro-1-methylcyclohexyl)methanamine hydrochloride (CAS 2098017-24-2) and related amine derivatives, which are claimed within the difluorocyclohexyl scaffold family disclosed in WO2021204801A1 for IL-17 modulation [1]. Procurement of this alcohol enables in-house conversion to the amine via established synthetic routes (e.g., Mitsunobu reaction with phthalimide followed by hydrazinolysis, or mesylation/azide displacement/reduction), providing access to a patented chemical space for inflammatory and autoimmune indications including psoriasis and psoriatic arthritis [2]. This scenario is particularly relevant for medicinal chemistry teams seeking to explore SAR around the 2,2-difluoro-1-methylcyclohexyl motif without relying on commercial availability of the more expensive amine hydrochloride .

Metabolically Stabilized Building Block for Lead Optimization in CYP2D6-Sensitive Chemical Series

Based on class-level evidence demonstrating that gem-difluoro substitution on cyclohexyl rings significantly reduces susceptibility to CYP2D6-mediated metabolism, (2,2-difluoro-1-methylcyclohexyl)methanol is an appropriate building block for medicinal chemistry programs targeting metabolically vulnerable lead compounds [1]. In lead optimization campaigns where CYP2D6 liability has been identified, incorporating this gem-difluoro scaffold as a replacement for non-fluorinated cyclohexylmethanol moieties may improve metabolic stability while preserving or enhancing target binding affinity [2]. The 1-methyl group provides additional steric bulk that can be leveraged to modulate off-target interactions .

Parallel Synthesis and Automated Medicinal Chemistry Workflows Requiring Liquid Building Blocks

The liquid physical state of (2,2-difluoro-1-methylcyclohexyl)methanol at room temperature, coupled with its consistent 95% purity specification across primary commercial sources, makes this compound well-suited for automated liquid handling and parallel synthesis applications [1]. In high-throughput medicinal chemistry environments, liquid building blocks reduce the need for dissolution steps and minimize variability in reaction stoichiometry compared to solid analogs [2]. This compound can be directly aliquoted into 96-well or 384-well plates for library synthesis, amide coupling, or Mitsunobu reactions without additional solvent handling .

Exploratory Chemical Biology Probes for Fluorine-19 NMR and Metabolic Tracing Studies

The presence of the gem-difluoro group in (2,2-difluoro-1-methylcyclohexyl)methanol provides a unique ¹⁹F NMR handle that can be exploited in chemical biology applications, including protein-ligand interaction studies, metabolic tracing, and cellular uptake quantification [1]. Unlike trifluoromethyl groups that may introduce excessive lipophilicity, the gem-difluoro motif offers a more balanced physicochemical profile while maintaining NMR detectability [2]. Procurement for this application is justified when non-fluorinated cyclohexylmethanol would lack spectroscopic traceability and when positional isomer difluoro analogs (e.g., 3,3- or 4,4-substituted) would alter the conformational dynamics of the probe .

Quote Request

Request a Quote for (2,2-Difluoro-1-methylcyclohexyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.